![molecular formula C16H24O5 B12563482 Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate CAS No. 143528-02-3](/img/structure/B12563482.png)
Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate is an organic compound with the molecular formula C16H24O5. It is a colorless to pale yellow liquid that is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate typically involves the reaction of 4-hydroxybutanoic acid with 2-(benzyloxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoic acid.
Reduction: Formation of 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}acetate
- Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}propanoate
- Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}hexanoate
Uniqueness
Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate stands out due to its specific ester and ether linkages, which confer unique reactivity and stability. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
143528-02-3 |
|---|---|
Fórmula molecular |
C16H24O5 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
methyl 4-[2-(2-phenylmethoxyethoxy)ethoxy]butanoate |
InChI |
InChI=1S/C16H24O5/c1-18-16(17)8-5-9-19-10-11-20-12-13-21-14-15-6-3-2-4-7-15/h2-4,6-7H,5,8-14H2,1H3 |
Clave InChI |
YCQKGMVYRCLGQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


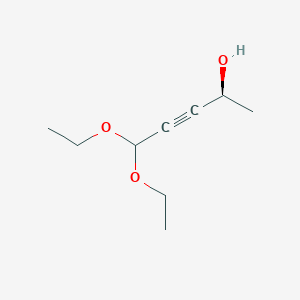

![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)
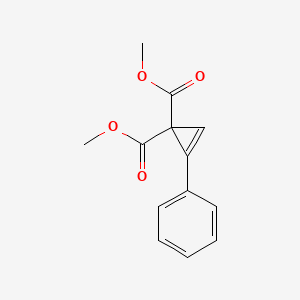
![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)
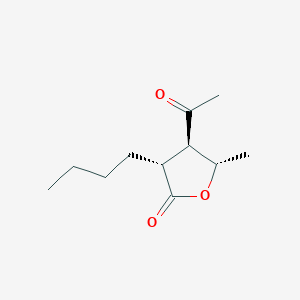
![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)

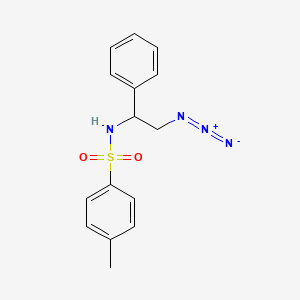
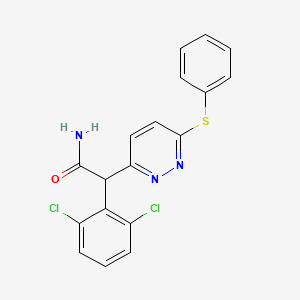
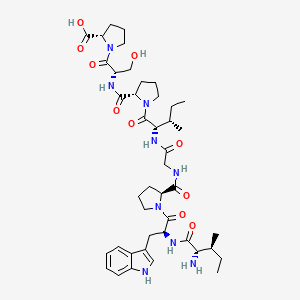
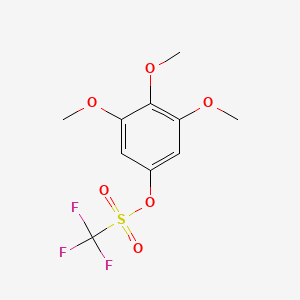
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
